

An In-depth Technical Guide to 3-Ketoadipic Acid: Structure and Chemical Properties

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Compound of Interest

Compound Name: 3-Ketoadipic acid

Cat. No.: B1209774

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Introduction

3-Ketoadipic acid, also known as 3-oxoadipic acid or β -ketoadipic acid, is a dicarboxylic acid and a key intermediate in the microbial catabolism of aromatic compounds. Its unique structure, featuring both ketone and carboxylic acid functional groups, makes it a molecule of significant interest in metabolic research, synthetic chemistry, and the development of novel therapeutics. This guide provides a comprehensive overview of the structure and chemical properties of **3-ketoadipic acid**, detailed experimental protocols, and a visualization of its central role in metabolic pathways.

Structure and Chemical Identity

3-Ketoadipic acid is a six-carbon dicarboxylic acid with a ketone group at the third carbon position.

Chemical Formula: $C_6H_8O_5$

IUPAC Name: 3-oxohexanedioic acid

Synonyms: β -Ketoadipic acid, 3-Oxoadipic acid, 3-Ketoadipate, β -Ketoadipate

CAS Number: 689-31-6[1]

Molecular Structure:

Physicochemical Properties

A summary of the key quantitative data for **3-ketoadipic acid** is presented in the table below for easy reference and comparison.

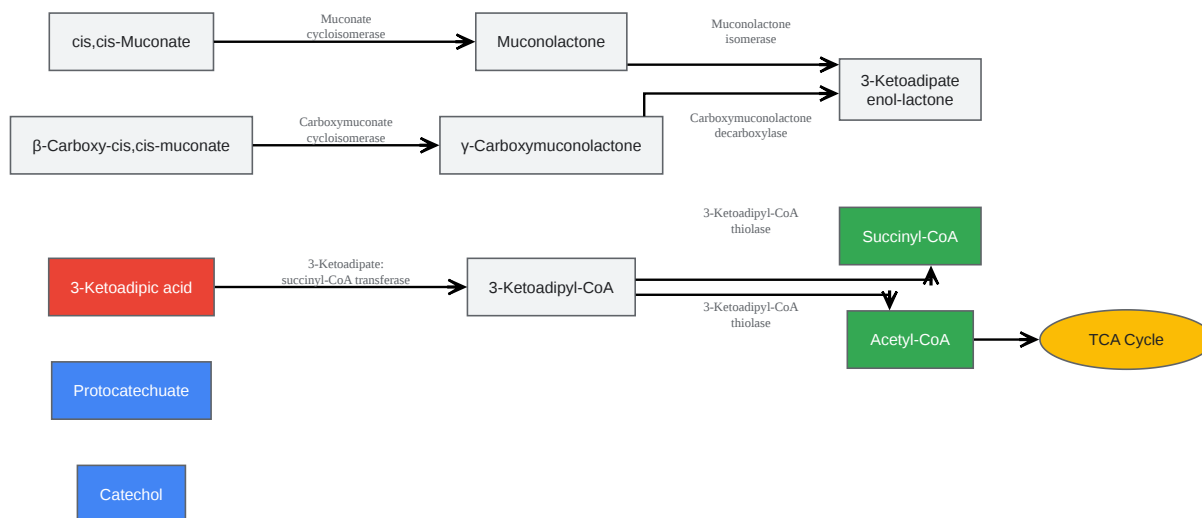
| Property | Value | Source |
|------------------|---|--------|
| Molecular Weight | 160.12 g/mol | [2] |
| Melting Point | 124-126 °C | [2][3] |
| Boiling Point | 412.2 ± 25.0 °C (Predicted) | [3] |
| Density | 1.405 ± 0.06 g/cm ³ (Predicted) | [3] |
| Water Solubility | 1 x 10 ⁶ mg/L (Estimated) | |
| pKa ₁ | 3.13 ± 0.32 (Predicted) | [3] |
| pKa ₂ | ~4.5 (Estimated for the second carboxylic acid) | |
| Appearance | White to off-white solid | [3] |

Metabolic Significance: The β-Ketoadipate Pathway

3-Ketoadipic acid is a central intermediate in the β-ketoadipate pathway, a critical route for the aerobic degradation of aromatic compounds by bacteria and some fungi.[4] This pathway funnels a wide range of natural and xenobiotic aromatic compounds, such as lignin-derived monomers and pollutants, into the tricarboxylic acid (TCA) cycle. The pathway has two main converging branches: the catechol branch and the protocatechuate branch.

Catechol and Protocatechuate Branches of the β-Ketoadipate Pathway

The diagram below illustrates the convergence of the catechol and protocatechuate branches to form 3-ketoadipate, which is subsequently converted to intermediates of the TCA cycle.



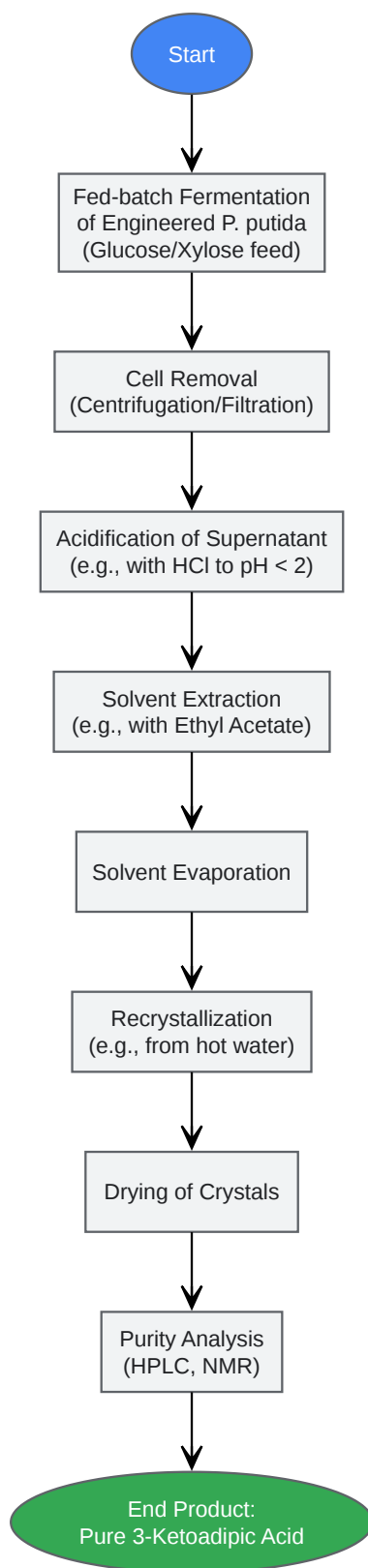
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The β -Ketoadipate Pathway.

Experimental Protocols

Microbial Synthesis of 3-Ketoadipic Acid

Recent advances in metabolic engineering have enabled the microbial production of **3-ketoadipic acid** from renewable feedstocks. The following provides a general workflow for the production and purification of **3-ketoadipic acid** using an engineered strain of *Pseudomonas putida*.



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Microbial Production and Purification Workflow.

Detailed Methodology:

- **Fermentation:** An engineered strain of *Pseudomonas putida*, with key genes in the β -ketoadipate pathway modified to promote accumulation of the target molecule, is cultured in a bioreactor. A fed-batch strategy is often employed with a controlled feed of carbon sources like glucose and xylose.^[5]
- **Cell Removal:** After fermentation, the culture broth is centrifuged or filtered to remove the bacterial cells.
- **Acidification and Extraction:** The cell-free supernatant is acidified to a pH below 2 to protonate the carboxylic acid groups of **3-ketoadipic acid**, making it more soluble in organic solvents. The product is then extracted from the aqueous phase using a suitable organic solvent, such as ethyl acetate.
- **Purification:** The organic extract is concentrated by evaporation. The resulting crude product can be further purified by recrystallization. A common method involves dissolving the crude solid in a minimal amount of hot water and allowing it to cool slowly to form pure crystals.^[6]^[7]
- **Analysis:** The purity of the final product is assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the concentration and assess the purity of **3-ketoadipic acid**.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

Column: A C18 reversed-phase column is commonly used for the analysis of organic acids. For highly aqueous mobile phases, a column with polar endcapping or an embedded polar group is recommended to prevent phase collapse.

Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer at a low pH is typically used to ensure the carboxylic acid groups are protonated. A common mobile phase is

20 mM potassium phosphate buffer adjusted to pH 2.7.[8] A small percentage of an organic modifier like acetonitrile or methanol can be added if necessary to adjust retention times.

Detection: UV detection at a wavelength of 210 nm is suitable for detecting the carboxyl groups of **3-ketoadipic acid**.

Sample Preparation: Samples are typically diluted in the mobile phase and filtered through a 0.22 μm syringe filter before injection.

Calibration: A calibration curve is generated using standards of known concentrations of pure **3-ketoadipic acid** to enable accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To confirm the chemical structure of **3-ketoadipic acid**.

^1H NMR: In the proton NMR spectrum of **3-ketoadipic acid**, distinct signals are expected for the different types of protons. The acidic protons of the two carboxylic acid groups will appear as broad singlets at a downfield chemical shift (typically >10 ppm). The methylene protons adjacent to the carbonyl group and the carboxylic acid groups will have characteristic chemical shifts and coupling patterns.

^{13}C NMR: The carbon NMR spectrum will show distinct peaks for the six carbon atoms. The carbonyl carbons of the carboxylic acid groups will resonate at a downfield chemical shift (typically >170 ppm), while the ketone carbonyl carbon will also be in the downfield region. The methylene carbons will appear at more upfield chemical shifts.

Conclusion

3-Ketoadipic acid is a molecule with a rich chemistry and significant biological relevance. Its position as a key intermediate in the β -ketoadipate pathway makes it a focal point for studies in microbial metabolism and bioremediation. Furthermore, its bifunctional nature provides opportunities for its use as a building block in chemical synthesis. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with this important compound.

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